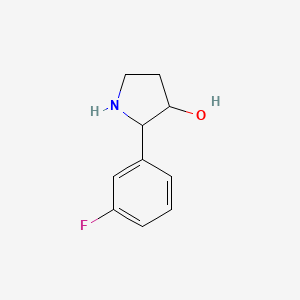

2-(3-Fluorophenyl)pyrrolidin-3-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

2-(3-fluorophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H12FNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2 |

InChI Key |

HPCXRQCCSFCRQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C1O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Reaction Mechanisms and Stereochemical Control in 2 3 Fluorophenyl Pyrrolidin 3 Ol Synthesis

Mechanistic Elucidation of Key Synthetic Steps

The formation of the 2-aryl-3-hydroxypyrrolidine scaffold can be achieved through various mechanistic pathways, including multicomponent reactions, cycloadditions, and the cyclization of functionalized acyclic precursors. nih.govbeilstein-journals.org A common strategy involves the intramolecular cyclization of an appropriate amino alcohol or the reductive amination of a keto alcohol. For instance, the cyclization of an acyclic amino alcohol can proceed via activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the nitrogen atom. nih.gov

In multicomponent reactions, the mechanism often begins with the acid-catalyzed condensation of an aldehyde and an amine to generate an iminium species in situ. This electrophilic intermediate is then intercepted by a nucleophile, leading to a cascade of bond-forming events that culminate in the pyrrolidine (B122466) ring. beilstein-journals.org Theoretical studies on related pyrrolidine syntheses have shown that kinetic selectivity is often more decisive than thermodynamic selectivity in determining the final product distribution. beilstein-journals.org

Another powerful approach is the [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile. ua.esacs.org The azomethine ylides are typically generated in situ, and their reaction with alkenes provides direct access to the pyrrolidine core, often with the simultaneous creation of multiple stereocenters. ua.es

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the stereochemical outcomes of these reactions by analyzing the geometries and energies of the relevant transition states. For the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions, computational analysis of the transition state has been used to rationalize the high diastereoselectivity observed. ua.es

In one such study involving the reaction of an N-tert-butanesulfinylimine with an azomethine ylide, the calculated energy difference between the two competing diastereomeric transition states was found to be 2.8 kcal·mol⁻¹. This energy gap, favoring the transition state leading to the experimentally observed product, provides a quantitative justification for the reaction's high stereoselectivity. ua.es The geometry of the favored transition state allows for minimizing steric clashes while optimizing orbital overlap for the key bond-forming steps. These analyses are critical for refining reaction conditions and designing more selective catalysts and chiral auxiliaries.

In biocatalytic systems, kinetic studies can also pinpoint the rate-limiting step. For the enzymatic synthesis of spirocyclic heterocycles, monitoring the reaction progress over time revealed a distinct induction period and allowed for the calculation of the maximum reaction rate. acs.org This information suggests that an initial activation step or a conformational change in the enzyme might be rate-limiting. Understanding the RDS allows chemists to target this specific step for catalysis, for instance, by choosing a solvent that better stabilizes the transition state or by modifying the catalyst to lower the activation energy.

Stereocontrol Mechanisms

Achieving stereocontrol is arguably the most significant challenge in the synthesis of complex molecules like 2-(3-Fluorophenyl)pyrrolidin-3-OL, which contains two stereocenters. The relative and absolute configuration of these centers must be precisely managed, which is accomplished through various diastereoselective and enantioselective strategies.

Both diastereoselectivity and enantioselectivity can be established using several methods. Asymmetric [3+2] cycloadditions are particularly powerful, as they can set up to four stereocenters in a single step with a high degree of control. ua.esacs.org The use of a chiral auxiliary on the dipolarophile, for example, can effectively shield one face of the molecule, directing the incoming dipole to attack from the less hindered side, thus establishing a specific relative and absolute stereochemistry. ua.esacs.org

Biocatalysis offers a highly effective pathway to enantiopure compounds. Transaminases, for instance, can be used for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. acs.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the final product can be synthesized with exceptional enantiomeric excess (ee), often exceeding 99%. acs.org This biocatalytic reductive amination involves the enzyme-controlled transfer of an amino group to a ketone, followed by spontaneous intramolecular cyclization to yield the chiral pyrrolidine. acs.org

Another strategy is the Lewis acid-catalyzed three-component reaction of aldehydes, amines, and cyclopropanediesters. organic-chemistry.org Catalysts such as Ytterbium triflate (Yb(OTf)₃) have been shown to promote the formation of pyrrolidines with high diastereoselectivity, typically favoring a cis relationship between the substituents at the C2 and C5 positions. organic-chemistry.org

The choice of catalyst or auxiliary is critical in directing the stereochemical outcome. Chiral auxiliaries, such as N-tert-butanesulfinamide, are widely used to synthesize chiral amines and their derivatives. researchgate.net When attached to a substrate, the bulky sulfinyl group effectively blocks one face of the reactive intermediate (e.g., an imine), forcing the incoming nucleophile to attack from the opposite face, thereby inducing high diastereoselectivity. ua.esacs.org This auxiliary can be cleaved under acidic conditions to reveal the chiral amine.

Organocatalysis, particularly using proline and its derivatives, is another cornerstone of asymmetric synthesis. nih.govnih.gov A newly synthesized proline-derived organocatalyst, in combination with an additive like Cu(OTf)₂, has been shown to produce chiral 1,3-keto alcohols via an asymmetric aldol (B89426) reaction with almost perfect enantioselectivity (>99% ee). nih.gov These keto alcohols are valuable intermediates that can be converted to hydroxylated pyrrolidines. The catalyst and additive work in concert to create a highly organized, chiral transition state.

Finally, chiral metal complexes, such as those of rhodium and iridium, are employed for the enantioselective arylation of imines, providing a direct route to chiral 2-aryl pyrrolidines. organic-chemistry.org

The selectivity of stereocontrolled reactions is governed by a delicate balance of steric and electronic effects within the transition state. Steric hindrance can be used to control stereochemistry by physically blocking a specific trajectory of approach for a reagent. An example of this is seen in an enzymatic cyclopropanation, where increasing the steric bulk of a substituent on the substrate led to a marked decrease in the enantioselectivity of the reaction. acs.org This demonstrates that a substrate that is too bulky can prevent optimal positioning within the enzyme's chiral active site, thus compromising stereocontrol. acs.org

Electronic effects are also pivotal. The N-tert-butanesulfinyl group, for example, not only serves as a steric directing group but also acts as an effective electron-withdrawing group. ua.esacs.org This electronic property enhances the electrophilicity of the imine carbon, activating it for nucleophilic attack and facilitating the desired cycloaddition reaction. ua.esacs.org In some cases, however, electronic effects may be less influential than steric ones. In the aforementioned enzymatic reaction, substrates bearing substituents with varying electronic properties (e.g., electron-donating vs. electron-withdrawing groups on a benzoyl ring) yielded products with comparable enantioselectivity, indicating that steric fit within the active site was the dominant factor governing the stereochemical outcome in that particular system. acs.org A thorough understanding and manipulation of these effects are essential for the rational design of highly selective synthetic routes.

Investigation of Competing Reaction Pathways

Key competing reaction pathways in the synthesis of similar pyrrolidin-3-ol scaffolds often involve ring-opening reactions, dimerization, and the formation of stereoisomers. The specific byproducts and their prevalence are highly dependent on the chosen synthetic route, the nature of the starting materials, and the reaction conditions employed.

Detailed Research Findings

Research into the synthesis of the core (3S)-pyrrolidin-3-ol structure, a key intermediate, has identified several potential byproducts that can arise from competing reaction pathways. google.com One of the primary competing pathways is the hydrolytic ring-opening of the pyrrolidine ring, which leads to the formation of 4-aminobutane-1,2-diol. google.com This side reaction is particularly relevant when the reaction is carried out in aqueous media or in the presence of nucleophiles that can attack the pyrrolidine ring.

Another significant competing pathway is the intermolecular reaction between two molecules of the desired product or its precursors, leading to the formation of dimers. google.com In the case of (S)-pyrrolidin-3-ol synthesis, an open-ring dimer has been identified as a relevant potential byproduct. google.com The formation of such dimers is often favored at higher concentrations and temperatures.

Furthermore, given the presence of two stereocenters in this compound (at C2 and C3), the formation of diastereomers is a major competing pathway that needs to be carefully controlled. The relative stereochemistry of the fluorine-substituted phenyl group at the C2 position and the hydroxyl group at the C3 position is critical for the biological activity of the final compound. The lack of precise stereochemical control during the synthesis can result in a mixture of diastereomers, which are often difficult to separate due to their similar physical properties. beilstein-journals.orgnih.gov

The choice of synthetic strategy significantly influences the types of competing pathways observed. For instance, in syntheses involving the reduction of a ketone precursor to form the hydroxyl group, over-reduction or incomplete reduction can lead to the formation of byproducts. Similarly, in multi-step syntheses, side reactions can occur at any stage, leading to a cascade of impurities in the final product.

To mitigate these competing pathways, a careful optimization of reaction parameters such as temperature, pressure, solvent, and catalyst is essential. For example, in the synthesis of (3S)-pyrrolidin-3-ol, the desalination step is carefully controlled to minimize the formation of byproducts. google.com The use of chiral catalysts and auxiliaries can also help to control the stereochemistry of the reaction and minimize the formation of unwanted diastereomers. rijournals.com

Data on Potential Byproducts in Pyrrolidin-3-ol Synthesis

The following table summarizes the potential byproducts identified in the synthesis of the related compound (3S)-pyrrolidin-3-ol, which can be extrapolated to understand the competing pathways in the synthesis of this compound. google.com

| Byproduct | Chemical Name | Formation Pathway | Analytical Data (Relative Retention Time) |

| Byproduct 1 | 4-aminobutane-1,2-diol | Ring-opening of the pyrrolidine ring | ~8.5 min google.com |

| Byproduct 2 | (S)-pyrrolidin-3-ol open ring dimer | Intermolecular reaction (dimerization) | ~16.3 min google.com |

This interactive table allows for sorting and filtering of data.

Derivatization and Functionalization of the 2 3 Fluorophenyl Pyrrolidin 3 Ol Scaffold

Regioselective Functionalization of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring of 2-(3-fluorophenyl)pyrrolidin-3-ol offers two primary sites for functionalization: the nitrogen atom and the carbon atoms of the ring. The nitrogen atom, being a secondary amine, is the most nucleophilic and readily undergoes a variety of transformations.

N-Functionalization:

The secondary amine of the pyrrolidine ring is readily functionalized through N-alkylation and N-acylation reactions. These reactions are typically high-yielding and allow for the introduction of a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

N-Alkylation: This can be achieved using various alkylating agents such as alkyl halides, tosylates, or mesylates in the presence of a base like potassium carbonate or triethylamine. organic-chemistry.org Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another common method for introducing alkyl groups.

N-Acylation: The amine can be acylated using acyl chlorides or anhydrides, often in the presence of a base to neutralize the generated acid. This reaction is useful for introducing amide functionalities, which can act as hydrogen bond donors and acceptors, influencing the biological activity of the resulting compounds.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination allows for the formation of N-aryl bonds, providing access to a broader range of analogues.

C-H Functionalization:

Direct functionalization of the C-H bonds of the pyrrolidine ring is a more advanced strategy that offers a direct route to substituted pyrrolidines, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C(sp³)–H activation has been used for the 3-arylation of proline derivatives, affording cis-2,3-disubstituted pyrrolidines. researchgate.net While specific examples for this compound are not prevalent in the literature, this methodology represents a powerful tool for the regioselective functionalization of its pyrrolidine core.

Transformations Involving the Hydroxyl Group

The hydroxyl group at the 3-position of the pyrrolidine ring is another key site for modification. Its reactivity allows for the introduction of various functional groups through protection, O-alkylation, and O-acylation.

Protection of the Hydroxyl Group:

To prevent unwanted side reactions during the functionalization of other parts of the molecule, the hydroxyl group is often protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS), ethers (e.g., benzyl, Bn), and acetals. organic-chemistry.orgmasterorganicchemistry.com The choice of protecting group depends on the reaction conditions to be employed in subsequent steps. For instance, silyl ethers are stable to a wide range of non-acidic conditions but are easily cleaved by fluoride (B91410) ions. masterorganicchemistry.com

O-Alkylation and O-Acylation:

O-Alkylation (Ether Formation): The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a strong base, such as sodium hydride (Williamson ether synthesis).

O-Acylation (Ester Formation): Esterification can be achieved by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base, or with a carboxylic acid under dehydrating conditions (e.g., using dicyclohexylcarbodiimide, DCC).

These transformations are crucial for synthesizing analogues with modified polarity and hydrogen bonding capabilities, which can significantly impact their pharmacokinetic and pharmacodynamic properties.

Modifications of the Fluorophenyl Moiety

The 3-fluorophenyl group provides an additional handle for structural diversification, primarily through electrophilic aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution:

The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. masterorganicchemistry.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to occur at the positions ortho and para to the fluorine atom (C2, C4, and C6 of the phenyl ring). masterorganicchemistry.com However, the steric hindrance from the pyrrolidine ring might influence the regioselectivity of these reactions.

Cross-Coupling Reactions:

A more versatile approach for modifying the fluorophenyl ring is through palladium-catalyzed cross-coupling reactions. If a bromo or iodo substituent is introduced onto the phenyl ring, Suzuki-Miyaura, Stille, Heck, or Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for synthesizing a wide array of biaryl compounds and other complex structures. While specific examples for this compound are scarce, the principles of these reactions are well-established for similar fluorinated aromatic compounds.

Synthesis of Advanced Intermediates and Analogues Bearing the this compound Core

The functionalization strategies described above enable the synthesis of a variety of advanced intermediates and analogues built upon the this compound scaffold. These derivatives have found applications in the discovery of novel therapeutic agents. For instance, pyrrolidine-containing compounds are prevalent in a wide range of biologically active molecules, including antiviral, antibacterial, and anticancer agents. nih.govmdpi.com

The strategic combination of N-functionalization, O-functionalization, and modification of the fluorophenyl ring allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov

Table 1: Examples of Advanced Intermediates and Analogues

| Starting Material | Reaction Type | Reagents | Product | Application/Significance |

| This compound | N-Alkylation | R-X, Base | N-Alkyl-2-(3-fluorophenyl)pyrrolidin-3-ol | Modulation of basicity and lipophilicity |

| This compound | N-Acylation | RCOCl, Base | N-Acyl-2-(3-fluorophenyl)pyrrolidin-3-ol | Introduction of hydrogen bond donors/acceptors |

| This compound | O-Silylation | TBSCl, Imidazole | 2-(3-Fluorophenyl)-3-(tert-butyldimethylsilyloxy)pyrrolidine | Protection for further functionalization |

| This compound | Suzuki Coupling (after halogenation) | Ar-B(OH)₂, Pd catalyst, Base | 2-(Functionalized-fluorophenyl)pyrrolidin-3-ol | Synthesis of biaryl analogues |

Exploration of this compound as a Chiral Building Block in Organic Synthesis

The inherent chirality of this compound, derived from its stereocenters at C2 and C3, makes it a valuable chiral building block for the asymmetric synthesis of more complex molecules. Chiral pyrrolidines are widely used as catalysts and ligands in asymmetric transformations. nih.govnih.gov

The stereochemistry of the this compound scaffold can be used to control the stereochemical outcome of subsequent reactions, a principle known as diastereoselective synthesis. For example, the chiral environment provided by the scaffold can direct the approach of a reagent to one face of a prochiral center, leading to the preferential formation of one diastereomer.

The development of asymmetric syntheses utilizing chiral pyrrolidinols has been a significant area of research. bohrium.com While specific applications of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structural features are analogous to other proline-derived catalysts and chiral building blocks that have been successfully employed in a variety of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.govnih.gov The presence of the fluorophenyl group can also be exploited to fine-tune the electronic and steric properties of catalysts or ligands derived from this scaffold.

Table 2: Potential Applications in Asymmetric Synthesis

| Application | Description | Potential Advantage of this compound |

| Chiral Ligand | Coordination to a metal center to create a chiral catalyst for reactions like asymmetric hydrogenation or cross-coupling. | The fluorine atom can influence the electronic properties of the metal center, potentially improving catalytic activity and enantioselectivity. |

| Organocatalyst | As a proline-derived catalyst for asymmetric aldol, Mannich, or Michael reactions. | The 3-hydroxyl group can participate in hydrogen bonding to organize the transition state, enhancing stereocontrol. |

| Chiral Auxiliary | Covalently attached to a substrate to direct the stereochemical course of a reaction, and then cleaved to yield the chiral product. | The stereocenters of the pyrrolidine ring can effectively bias the facial selectivity of reactions on the attached substrate. |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(3-Fluorophenyl)pyrrolidin-3-ol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques for Complex Structure Assignment

For a molecule with the complexity of this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) would provide initial but often insufficient information for a complete structural assignment due to potential signal overlap. Multi-dimensional NMR techniques are therefore essential.

Correlation Spectroscopy (COSY): This 2D technique would be used to identify proton-proton (¹H-¹H) couplings within the pyrrolidine (B122466) ring and the fluorophenyl group, establishing the connectivity of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the fluorophenyl ring to the pyrrolidine ring and identifying the relative positions of substituents.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of structurally similar compounds.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| C2' (Pyrrolidine) | ~65-70 | ~4.0-4.5 | d |

| C3' (Pyrrolidine) | ~70-75 | ~4.2-4.7 | m |

| C4' (Pyrrolidine) | ~30-35 | ~1.8-2.2 | m |

| C5' (Pyrrolidine) | ~45-50 | ~3.0-3.5 | m |

| C1 (Phenyl) | ~140-145 | - | - |

| C2 (Phenyl) | ~115-120 | ~7.0-7.2 | d |

| C3 (Phenyl) | ~160-165 (¹JCF ≈ 245 Hz) | - | - |

| C4 (Phenyl) | ~110-115 | ~6.9-7.1 | t |

| C5 (Phenyl) | ~130-135 | ~7.3-7.5 | q |

| C6 (Phenyl) | ~120-125 | ~7.1-7.3 | d |

Application in Stereochemical Assignment (e.g., NOESY, CD)

The stereochemistry of this compound, which has two chiral centers, can be determined using specific NMR experiments and other spectroscopic methods.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of their bonding connectivity. By observing cross-peaks between protons on the pyrrolidine ring, the relative stereochemistry (cis or trans) of the fluorophenyl and hydroxyl groups can be determined. For example, a NOESY correlation between the proton at C2' and the proton at C3' would suggest a cis relationship.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum, and by comparing the experimental spectrum to that of known standards or to theoretical calculations, the absolute configuration of the enantiomers can be assigned.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound, which allows for the unambiguous confirmation of its molecular formula (C₁₀H₁₂FNO).

Tandem mass spectrometry (MS/MS) would involve the isolation of the molecular ion, followed by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The analysis of these fragments can help to confirm the structure of the molecule. Expected fragmentation pathways would likely involve the loss of water from the hydroxyl group, cleavage of the pyrrolidine ring, and fragmentation of the fluorophenyl group.

A hypothetical table of major mass spectral fragments is shown below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 181.0903 | [M]⁺ (Molecular Ion) |

| 163.0797 | [M - H₂O]⁺ (Loss of water) |

| 154.0824 | Fission of the pyrrolidine ring |

| 95.0345 | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 86.0657 | [C₅H₈N]⁺ (Pyrrolidine fragment) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, and a strong C-F stretch.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the carbon backbone.

A table of predicted key vibrational frequencies is provided below.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |

| N-H Stretch (Amine) | 3300-3500 (sharp) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-2960 | Moderate |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| C-F Stretch | 1000-1400 | Moderate |

| C-N Stretch | 1080-1360 | Weak |

| C-O Stretch | 1050-1150 | Weak |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of an enantiomerically pure sample of this compound can be obtained, this technique would provide definitive proof of its absolute configuration (R or S at each chiral center) and detailed information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it is crucial to be able to separate its enantiomers and determine the enantiomeric excess (ee) of a given sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC uses a chiral stationary phase to separate volatile enantiomers.

NMR with Chiral Solvating Agents: The addition of a chiral solvating agent to an NMR sample of a racemic mixture can induce a chemical shift difference between the enantiomers, allowing for the determination of the enantiomeric ratio by integration of the corresponding signals.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. For a compound like this compound, direct separation of its enantiomers is achieved using a chiral stationary phase (CSP). These phases create a chiral environment within the column, leading to differential interactions with each enantiomer and thus enabling their separation. researchgate.net

Detailed Research Findings: Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), are widely successful for resolving a broad range of chiral compounds. nih.govmdpi.com For instance, columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) have demonstrated high enantioselectivity for various chiral molecules. mdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, where the analyte fits into chiral cavities or grooves on the CSP surface. sigmaaldrich.com

The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol) are commonly employed. nih.gov The alcohol component acts as a polar modifier, and its concentration can be adjusted to fine-tune retention times and resolution. nih.gov Studies on similar compounds have shown that decreasing the percentage of the alcohol modifier or lowering the column temperature generally leads to stronger interactions with the CSP, resulting in increased retention and improved resolution, albeit with longer analysis times. nih.gov This relationship indicates that the separation process is often enthalpy-driven. nih.gov

Supercritical fluid chromatography (SFC), a related technique that uses supercritical CO2 as the primary mobile phase, is also highly effective for chiral separations on these types of columns and is noted for being a "green" alternative to HPLC. nih.gov

Interactive Data Table: Illustrative HPLC-CSP Parameters for Chiral Pyrrolidine Analogs

Below are typical parameters that would be optimized for the enantioselective analysis of this compound, based on established methods for similar compounds.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Column | Chiralpak® IB (Amylose-based) | Lux® Cellulose-2 | Chiralpak® AD-3 (Amylose-based) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | CO₂ / Methanol (85:15, v/v) (SFC Mode) | Ethanol (100%) |

| Flow Rate | 1.0 mL/min | 2.0 mL/min | 1.0 mL/min |

| Column Temp. | 25°C | 40°C | 35°C |

| Detection (UV) | 210 nm | 210 nm | 254 nm |

| Expected Outcome | Baseline separation of enantiomers | High-resolution separation, short analysis time | Good separation under polar organic mode |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) offers high resolution and sensitivity, making it another powerful tool for chiral analysis. sigmaaldrich.com However, for polar, non-volatile compounds containing hydroxyl and amine functional groups, such as this compound, direct analysis is often problematic. These functional groups can cause poor peak shape and strong adsorption onto the column. sigmaaldrich.com Therefore, a crucial prerequisite for chiral GC analysis of such compounds is derivatization.

Detailed Research Findings: Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. A common two-step approach for amino alcohols involves esterification of the carboxyl group (if present) and acylation of the amine and hydroxyl groups. sigmaaldrich.com For this compound, this would typically involve acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. This process replaces the active hydrogens on the nitrogen and oxygen atoms, which improves chromatographic performance without affecting the chiral center. sigmaaldrich.com

Once derivatized, the compound can be analyzed on a GC system equipped with a chiral capillary column. The most common and effective chiral selectors for GC are derivatized cyclodextrins. gcms.cznih.gov These are cyclic oligosaccharides that have a chiral cavity. Modified cyclodextrins, such as permethylated or acylated beta-cyclodextrin, are coated onto the inner wall of the capillary column. gcms.cz Enantiomeric separation occurs based on the differential stability of the diastereomeric complexes formed between the enantiomers of the derivatized analyte and the chiral cyclodextrin (B1172386) selector. nih.gov The selection of the specific cyclodextrin derivative is crucial, as different derivatives exhibit unique selectivities for different classes of compounds. gcms.cz

Interactive Data Table: Example GC-Derivatization and Chiral Column Conditions

The following table outlines a plausible analytical method for the chiral GC separation of this compound.

| Parameter | Description |

| Derivatization Step | Acylation of amine and hydroxyl groups with Trifluoroacetic Anhydride (TFAA). |

| Chiral Column | CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin) or Rt-βDEXsm. |

| Carrier Gas | Helium or Hydrogen. |

| Injector Temp. | 250°C |

| Oven Program | Start at 100°C, ramp to 180°C at 5°C/min. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| Expected Outcome | Two distinct, well-resolved peaks corresponding to the two derivatized enantiomers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.